N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with cycloheptylamine and ethylamine under specific conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method allows for the production of the compound under mild conditions, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)furan-2-carboxamide: Another furan derivative with similar biological activities.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
Uniqueness
N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide is unique due to its specific structural features, such as the presence of the cycloheptylamino group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H22N2O2/c17-14(13-8-5-11-18-13)16-10-9-15-12-6-3-1-2-4-7-12/h5,8,11-12,15H,1-4,6-7,9-10H2,(H,16,17) |
InChI Key |
PPROQCOMSIEMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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